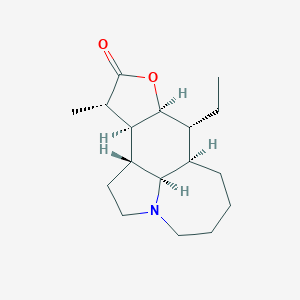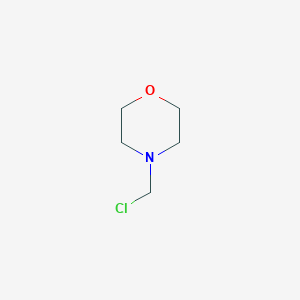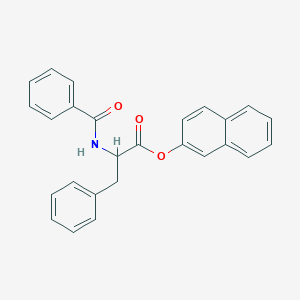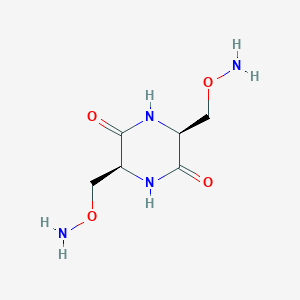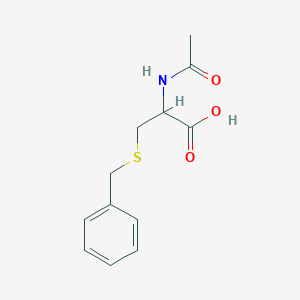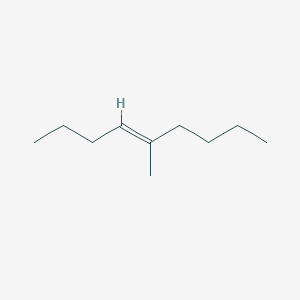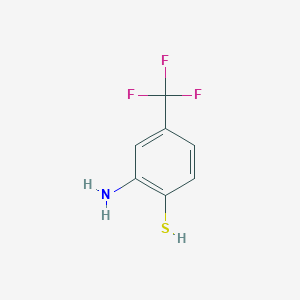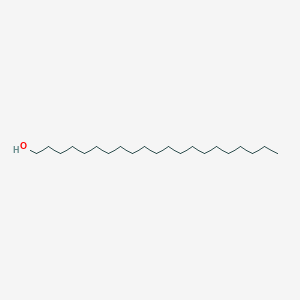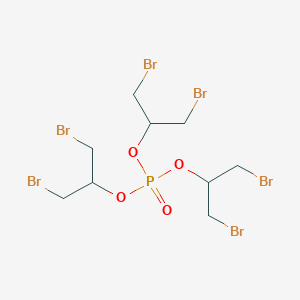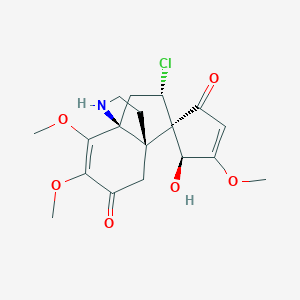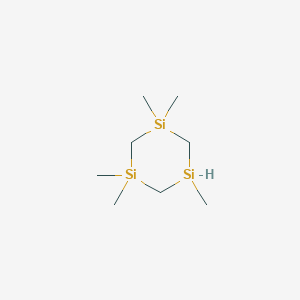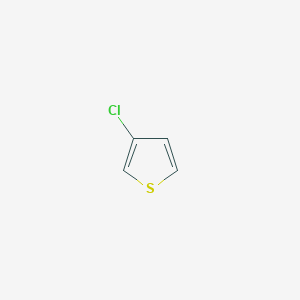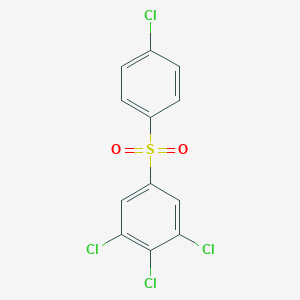
1,2,3-Trichloro-5-(4-chlorophenyl)sulfonylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Trichloro-5-(4-chlorophenyl)sulfonylbenzene (TCSB) is a chemical compound that has been widely used in scientific research for its unique properties. TCSB is a potent inhibitor of the enzyme carbonic anhydrase, which is involved in many physiological processes. In
Mecanismo De Acción
1,2,3-Trichloro-5-(4-chlorophenyl)sulfonylbenzene binds to the active site of carbonic anhydrase, preventing the enzyme from carrying out its normal function. This inhibition leads to a decrease in bicarbonate and H+ production, which can affect many physiological processes.
Efectos Bioquímicos Y Fisiológicos
The inhibition of carbonic anhydrase by 1,2,3-Trichloro-5-(4-chlorophenyl)sulfonylbenzene can lead to several biochemical and physiological effects. For example, 1,2,3-Trichloro-5-(4-chlorophenyl)sulfonylbenzene has been shown to inhibit the growth of cancer cells by reducing their ability to produce bicarbonate ions, which are essential for their survival. Additionally, 1,2,3-Trichloro-5-(4-chlorophenyl)sulfonylbenzene has been used to lower intraocular pressure in patients with glaucoma by reducing the production of aqueous humor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,2,3-Trichloro-5-(4-chlorophenyl)sulfonylbenzene in lab experiments is its specificity for carbonic anhydrase. This specificity allows researchers to selectively inhibit this enzyme without affecting other physiological processes. However, 1,2,3-Trichloro-5-(4-chlorophenyl)sulfonylbenzene also has some limitations, including its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are many potential future directions for research involving 1,2,3-Trichloro-5-(4-chlorophenyl)sulfonylbenzene. Some possible areas of investigation include the development of new 1,2,3-Trichloro-5-(4-chlorophenyl)sulfonylbenzene analogs with improved properties, the study of 1,2,3-Trichloro-5-(4-chlorophenyl)sulfonylbenzene's effects on other physiological processes, and the exploration of 1,2,3-Trichloro-5-(4-chlorophenyl)sulfonylbenzene's potential as a therapeutic agent for various diseases.
In conclusion, 1,2,3-Trichloro-5-(4-chlorophenyl)sulfonylbenzene is a unique chemical compound that has been widely used in scientific research for its ability to inhibit carbonic anhydrase. 1,2,3-Trichloro-5-(4-chlorophenyl)sulfonylbenzene's specificity for this enzyme makes it a valuable tool for studying various physiological processes. While 1,2,3-Trichloro-5-(4-chlorophenyl)sulfonylbenzene has some limitations, its potential for future research is vast.
Métodos De Síntesis
The synthesis of 1,2,3-Trichloro-5-(4-chlorophenyl)sulfonylbenzene involves several steps, including the reaction of 4-chlorobenzenesulfonyl chloride with 2,4,5-trichlorobenzoic acid in the presence of a base. The resulting product is then purified through recrystallization to obtain 1,2,3-Trichloro-5-(4-chlorophenyl)sulfonylbenzene in its pure form.
Aplicaciones Científicas De Investigación
1,2,3-Trichloro-5-(4-chlorophenyl)sulfonylbenzene has been extensively used in scientific research for its ability to inhibit carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and H+. This enzyme is involved in many physiological processes, including acid-base balance, respiration, and ion transport. By inhibiting carbonic anhydrase, 1,2,3-Trichloro-5-(4-chlorophenyl)sulfonylbenzene can affect these processes and has been used in various studies related to cancer, glaucoma, and osteoporosis.
Propiedades
Número CAS |
16485-36-2 |
|---|---|
Nombre del producto |
1,2,3-Trichloro-5-(4-chlorophenyl)sulfonylbenzene |
Fórmula molecular |
C12H6Cl4O2S |
Peso molecular |
356 g/mol |
Nombre IUPAC |
1,2,3-trichloro-5-(4-chlorophenyl)sulfonylbenzene |
InChI |
InChI=1S/C12H6Cl4O2S/c13-7-1-3-8(4-2-7)19(17,18)9-5-10(14)12(16)11(15)6-9/h1-6H |
Clave InChI |
CZNPEAXFCSYHTD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=CC(=C(C(=C2)Cl)Cl)Cl)Cl |
SMILES canónico |
C1=CC(=CC=C1S(=O)(=O)C2=CC(=C(C(=C2)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



